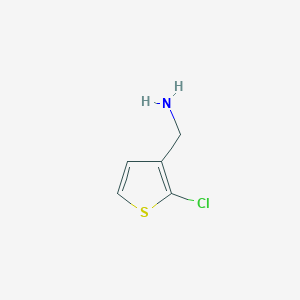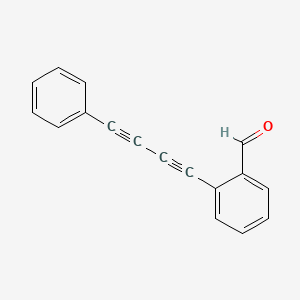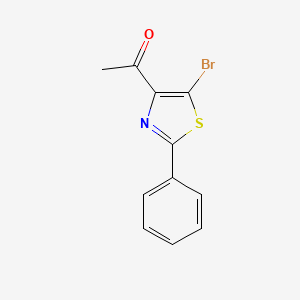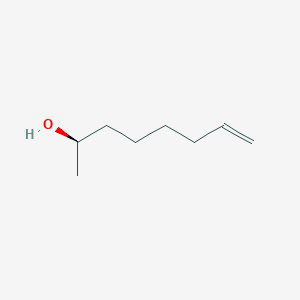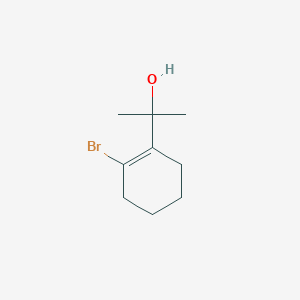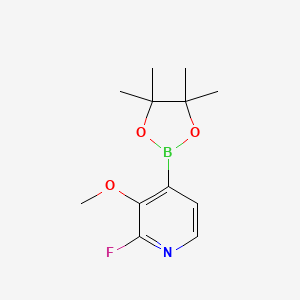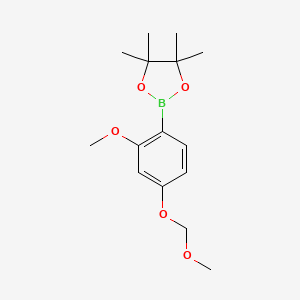
2-Fluoro-5-phenylpyridine-3-boronic acid
Descripción general
Descripción
“2-Fluoro-5-phenylpyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO2 . It is used in research and has applications in diverse scientific research areas, from medicinal chemistry to organic synthesis.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-phenylpyridine-3-boronic acid” is represented by the InChI code1S/C11H9BFNO2/c13-11-10 (12 (15)16)6-9 (7-14-11)8-4-2-1-3-5-8/h1-7,15-16H . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom . Physical And Chemical Properties Analysis
The molecular weight of “2-Fluoro-5-phenylpyridine-3-boronic acid” is 217.00 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Fluoro-5-phenylpyridine-3-boronic acid” is a chemical compound with the molecular weight of 217.01 . It’s used in various chemical synthesis processes due to its unique properties .
Suzuki–Miyaura Coupling
This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagent, such as “2-Fluoro-5-phenylpyridine-3-boronic acid”, is relatively stable, readily prepared, and generally environmentally benign .
Sensing Applications
Boronic acids, including “2-Fluoro-5-phenylpyridine-3-boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Material Science
In the field of material science, boronic acids are used due to their unique properties. They can form stable covalent bonds with other compounds, making them useful in the creation of complex materials .
Pharmaceutical Research
Boronic acids are also used in pharmaceutical research for the development of new drugs. Their ability to form stable covalent bonds makes them useful in the creation of complex pharmaceutical compounds .
Environmental Science
In environmental science, boronic acids are used in the detection and quantification of various environmental pollutants. Their ability to interact with various compounds makes them useful in this field .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-5-phenylpyridine-3-boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting changes include the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions, in which this compound is used, play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways by contributing to the synthesis of compounds that act on these pathways.
Result of Action
The molecular and cellular effects of 2-Fluoro-5-phenylpyridine-3-boronic acid’s action would largely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-phenylpyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .
Safety and Hazards
The safety information available indicates that “2-Fluoro-5-phenylpyridine-3-boronic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(2-fluoro-5-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJTWLGLBIZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237308 | |
| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-phenylpyridine-3-boronic acid | |
CAS RN |
2121514-00-7 | |
| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



